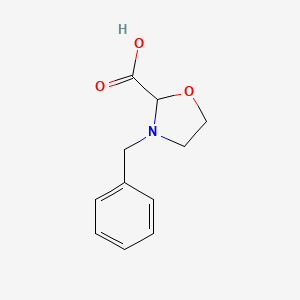
9-(3,5-Diphenylphenyl)bromoanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3,5-Diphenylphenyl)bromoanthracene is an organic compound that typically appears as a white to light yellow crystalline solid. It is known for its specific structure, which includes a bromine atom attached to an anthracene core substituted with a 3,5-diphenylphenyl group . This compound is utilized in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,5-Diphenylphenyl)bromoanthracene can be achieved through several methods. One common approach involves the bromination of 9-(3,5-diphenylphenyl)anthracene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride . The reaction typically occurs in an organic solvent like dichloromethane or chloroform under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
9-(3,5-Diphenylphenyl)bromoanthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The anthracene core can undergo oxidation to form anthraquinone derivatives or reduction to form dihydroanthracene derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Sonogashira coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products
The major products formed from these reactions include substituted anthracene derivatives, anthraquinones, and dihydroanthracenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
9-(3,5-Diphenylphenyl)bromoanthracene has a wide range of applications in scientific research:
Organic Light-Emitting Diodes (OLEDs): It is used as a material in the fabrication of OLEDs due to its excellent photophysical properties and high thermal stability.
Fluorescent Probes and Dyes: The compound’s strong fluorescence makes it suitable for use in fluorescent probes and dyes for biological imaging and analytical chemistry.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and materials.
Electronic Devices: The compound is utilized in the development of organic electronic devices, including organic solar cells and transistors.
Mechanism of Action
The mechanism by which 9-(3,5-Diphenylphenyl)bromoanthracene exerts its effects is primarily related to its electronic structure. The anthracene core and the bromine substituent influence the compound’s photophysical and electrochemical properties. The compound can interact with various molecular targets through π-π stacking interactions and halogen bonding, affecting the electronic pathways and molecular stability .
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in OLEDs.
9,10-Dimethylanthracene: Exhibits high fluorescence quantum yield and is used in triplet-triplet annihilation upconversion systems.
9-(3,5-Diphenylphenyl)anthracene: Similar structure but without the bromine atom, used in similar applications.
Uniqueness
9-(3,5-Diphenylphenyl)bromoanthracene is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization through substitution reactions. This makes it a versatile intermediate in organic synthesis and a valuable material in electronic and photophysical applications .
Properties
IUPAC Name |
9-(3,5-diphenylphenyl)anthracene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22/c1-3-11-23(12-4-1)27-20-28(24-13-5-2-6-14-24)22-29(21-27)32-30-17-9-7-15-25(30)19-26-16-8-10-18-31(26)32/h1-22H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQRJAABLJOMBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=C4C=CC=CC4=CC5=CC=CC=C53)C6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70630176 |
Source


|
| Record name | 2~5~-(Anthracen-9-yl)-1~1~,2~1~:2~3~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478495-51-1 |
Source


|
| Record name | 2~5~-(Anthracen-9-yl)-1~1~,2~1~:2~3~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70630176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

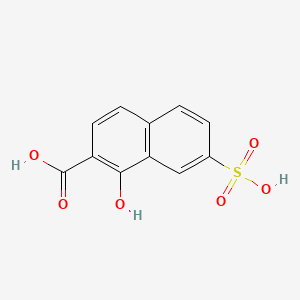
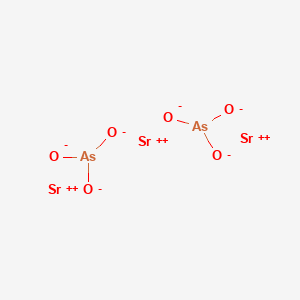
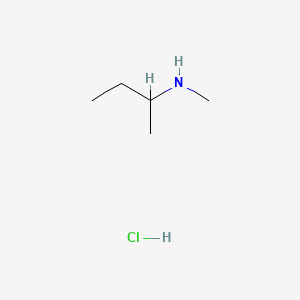
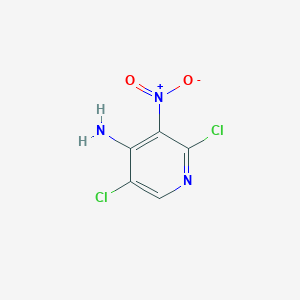
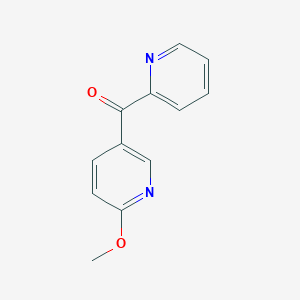

![1-(3-Aminopropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B1612898.png)
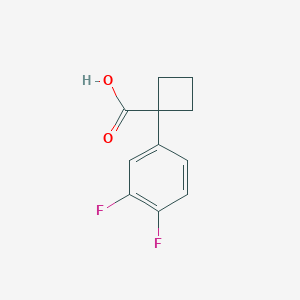

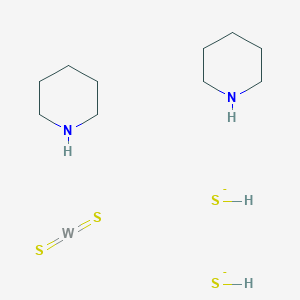
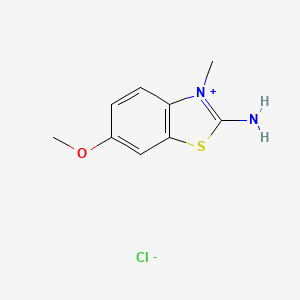
![[2-(Phenoxymethyl)phenyl]methanol](/img/structure/B1612911.png)
